molecular formula C16H26N2O3S B513255 2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941002-56-8

2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B513255
CAS RN: 941002-56-8
M. Wt: 326.5g/mol
InChI Key: NSLWXIPEMNJWEE-UHFFFAOYSA-N
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Description

“2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C16H26N2O3S . It has gained significant attention from scientists and researchers in various fields due to its potential applications.


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a tert-butyl group, and a phenyl sulfonyl group . The average mass of the molecule is 326.454 Da .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of similar piperazine derivatives has been reported, emphasizing the optimization of technological parameters like raw material ratio, reaction time, and temperature to achieve high yields. For example, a compound was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under specific conditions (Wang Jin-peng, 2013).

Catalytic Activity and Chemical Analysis

  • Studies on the catalytic activity of novel piperazine derivatives have shown their potential in facilitating certain chemical reactions. For instance, silica-coated magnetic nanoparticles modified with piperazine were used as catalysts for the preparation of benzothiazolylamino phenylmethyl-2-naphthols, highlighting the efficiency of piperazine derivatives in organic synthesis and their ease of recovery and reuse (Monireh Pourghasemi Lati et al., 2018).

Potential Antimicrobial Applications

  • The antimicrobial potential of piperazine derivatives has been explored, with some compounds exhibiting significant antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial agents (R. Rajkumar et al., 2014).

Anticancer Properties

  • Research into 1-benzhydryl-sulfonyl-piperazine derivatives has indicated their efficacy in inhibiting breast cancer cell proliferation, specifically targeting MDA-MB-231 human breast cancer cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (C. Ananda Kumar et al., 2007).

Chemical Reactivity and Structural Analysis

  • Structural and reactivity studies, including crystal structure analysis and density functional theory (DFT) calculations, have been conducted on similar piperazine derivatives. These studies provide insights into the reactive sites for electrophilic and nucleophilic attacks, contributing to the understanding of their chemical behavior and potential applications in synthesis and drug design (K. Kumara et al., 2017).

properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-16(2,3)14-4-6-15(7-5-14)22(20,21)18-10-8-17(9-11-18)12-13-19/h4-7,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLWXIPEMNJWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol

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